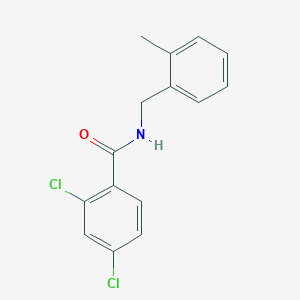![molecular formula C20H14ClFN2O2S B300512 (5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B300512.png)
(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiazolidinediones and has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Mecanismo De Acción
The mechanism of action of (5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ) and inhibit nuclear factor kappa B (NF-κB) signaling pathway. This results in the downregulation of pro-inflammatory cytokines and the upregulation of antioxidant enzymes, which contribute to its anti-inflammatory and antioxidant effects.
Biochemical and Physiological Effects
Studies have shown that (5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has several biochemical and physiological effects. It has been shown to improve insulin sensitivity, decrease glucose levels, and reduce lipid accumulation in adipose tissue. Additionally, it has been shown to inhibit tumor cell growth and induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using (5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione in lab experiments is its ability to modulate PPARγ activity, which is involved in various physiological processes. However, one of the limitations is its low solubility in water, which may affect its bioavailability and efficacy.
Direcciones Futuras
For research include investigating its potential therapeutic applications in other diseases, developing novel formulations or delivery systems, and further elucidating its mechanism of action.
Métodos De Síntesis
The synthesis of (5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione has been described in several research studies. One of the commonly used methods involves the reaction of 2-chloro-6-fluorobenzaldehyde with 2-methyl-1H-indole-3-carbaldehyde in the presence of thiosemicarbazide and acetic acid. The resulting product is then treated with sodium hydroxide to obtain the final compound.
Aplicaciones Científicas De Investigación
The potential therapeutic applications of (5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione have been studied extensively in scientific research. This compound has been shown to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as diabetes, cancer, and neurodegenerative disorders.
Propiedades
Nombre del producto |
(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione |
|---|---|
Fórmula molecular |
C20H14ClFN2O2S |
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
(5E)-3-[(2-chloro-6-fluorophenyl)methyl]-5-[(2-methyl-1H-indol-3-yl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C20H14ClFN2O2S/c1-11-13(12-5-2-3-8-17(12)23-11)9-18-19(25)24(20(26)27-18)10-14-15(21)6-4-7-16(14)22/h2-9,23H,10H2,1H3/b18-9+ |
Clave InChI |
IUODDZMXTIKRAW-GIJQJNRQSA-N |
SMILES isomérico |
CC1=C(C2=CC=CC=C2N1)/C=C/3\C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N(C(=O)S3)CC4=C(C=CC=C4Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-({[4-Fluoro(methylsulfonyl)anilino]acetyl}amino)benzoic acid](/img/structure/B300434.png)
![2-[4-fluoro(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300435.png)
![N-(3-chloro-4-methoxyphenyl)-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300437.png)
![N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-[4-fluoro(methylsulfonyl)anilino]acetamide](/img/structure/B300439.png)
![2-{[(4-methoxyphenyl)sulfonyl]anilino}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B300442.png)
![2-{3-chloro-4-methoxy[(4-methylphenyl)sulfonyl]anilino}-N-(4-ethoxyphenyl)acetamide](/img/structure/B300443.png)
![2-[2-fluoro(phenylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300445.png)
![2-[3-methoxy(methylsulfonyl)anilino]-N-[2-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B300446.png)

![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(4-morpholinylsulfonyl)phenyl]acetamide](/img/structure/B300450.png)
![2-[2-methoxy-5-methyl(methylsulfonyl)anilino]-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B300451.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B300452.png)